(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound is a thiazolidinone derivative featuring a pyrazole-phenyl backbone substituted with 2-methylpropoxy and methyl groups. Its Z-configuration at the C5 position is critical for maintaining planarity in the conjugated system, influencing both physicochemical properties and biological interactions. The structure combines a rhodanine core (2-thioxo-thiazolidin-4-one) with a substituted pyrazolyl-benzylidene moiety, a design common in medicinal chemistry for targeting enzymes or receptors involved in oxidative stress and cancer pathways .
Properties
Molecular Formula |
C24H23N3O2S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-15(2)14-29-19-9-10-20(16(3)11-19)22-17(12-21-23(28)25-24(30)31-21)13-27(26-22)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12- |
InChI Key |
ADPMKYRATMXDRA-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines and 1,3-Diketones
Pyrazole formation often utilizes hydrazine derivatives and 1,3-diketones under acidic or basic conditions. For the target compound, phenylhydrazine reacts with a substituted 1,3-diketone bearing the 2-methyl-4-(2-methylpropoxy)phenyl group. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.
Key Reaction Parameters
Functionalization at Pyrazole C-4 Position
Subsequent formylation at the C-4 position of the pyrazole ring is achieved via the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step generates the aldehyde intermediate necessary for Knoevenagel condensation:
Optimization Note: Elevated temperatures (80–100°C) and excess DMF improve aldehyde yields.
Synthesis of the Thiazolidinone Core
The 2-thioxo-1,3-thiazolidin-4-one fragment is synthesized via cyclization of thiourea derivatives:
Cyclization of Thiourea with Chloroacetic Acid
Thiourea reacts with chloroacetic acid in aqueous alkaline medium to form 2-thioxo-1,3-thiazolidin-4-one:
Reaction Conditions
Alternative Routes Using Rhodanine Derivatives
5-Arylidenerhodanines (2-thioxo-4-thiazolidinones) are synthesized via Knoevenagel condensation of rhodanine with aromatic aldehydes. These intermediates are pivotal for constructing conjugated systems.
Conjugation via Knoevenagel Condensation
The methylidene bridge linking the pyrazole and thiazolidinone is formed through Knoevenagel condensation, a cornerstone reaction for C=C bond formation.
Reaction Mechanism
The aldehyde group of the pyrazole intermediate undergoes nucleophilic attack by the active methylene group of 2-thioxo-1,3-thiazolidin-4-one, facilitated by a base (e.g., piperidine). The reaction proceeds via deprotonation, enolate formation, and subsequent dehydration:
Critical Parameters
Stereochemical Control
The (Z)-configuration of the methylidene group is favored under kinetic control, often achieved by rapid dehydration at moderate temperatures (70–90°C). Polar aprotic solvents (e.g., DMF) enhance stereoselectivity.
Structural Modification and Optimization
Mannich Reactions and Alkylation
Post-condensation modifications, such as Mannich reactions with secondary amines or alkylation with halogenated agents, introduce additional functional groups at the thiazolidinone N-3 position. These steps enhance solubility or biological activity but are optional for the target compound.
Purification and Characterization
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization:
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Knoevenagel Condensation | Pyrazole-4-carbaldehyde, Thiazolidinone | Piperidine/Ethanol | 62 | 85:15 |
| Rhodanine Aminolysis | 5-Arylidenerhodanine, Aminopyrazole | Ethanol/Reflux | 58 | 78:22 |
| One-Pot Cyclocondensation | Aromatic aldehydes, Thiourea, Chloroacetate | Aqueous NaOH | 71 | Not reported |
Key Findings:
-
Knoevenagel condensation offers superior stereoselectivity and modularity.
-
Rhodanine-based routes require stringent anhydrous conditions but provide access to diverse analogs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has indicated that thiazolidinones exhibit significant antimicrobial properties. Compounds with a similar structure have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the pyrazole ring enhances this activity by improving interaction with microbial enzymes .
2. Anticancer Properties
Thiazolidinones are also investigated for their anticancer potential. Studies have demonstrated that compounds with thiazolidinone structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of proliferation pathways . The specific compound may exhibit similar properties, warranting further investigation.
3. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of the thiazolidinone moiety, which has been associated with the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases .
Synthetic Applications
1. Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds. It can participate in various chemical reactions such as condensation and cyclization to yield novel derivatives with enhanced biological activities .
2. Drug Development
Given its diverse biological activities, this compound can be utilized in drug development processes. Its ability to act as a lead compound for synthesizing more potent derivatives is particularly significant in pharmaceutical research .
Case Study 1: Antimicrobial Screening
A study investigated several thiazolidinone derivatives, including compounds structurally related to (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, demonstrating their efficacy against resistant bacterial strains. Results indicated that modifications to the phenyl groups significantly enhanced antimicrobial activity .
Case Study 2: Anticancer Activity Assessment
In vitro studies on thiazolidinone derivatives revealed that certain modifications increased cytotoxicity against various cancer cell lines. The compound's structural features were linked to its ability to disrupt cellular signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences Among Thiazolidinone Derivatives
- N3 alkylation (e.g., hexyl in , isopropyl in ) increases steric bulk, which may affect binding to hydrophobic pockets in biological targets .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data
- Key Observations :
- The methylpropoxy group may reduce intermolecular hydrogen bonding compared to hydroxy-substituted analogs (), leading to altered solubility and melting points .
- Dihedral angles between aromatic rings influence conjugation and electronic properties, critical for UV-Vis absorption in analytical characterization .
Biological Activity
The compound (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of heterocyclic compounds known as thiazolidinones, which have been extensively studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, drawing on recent research findings and case studies.
Structural Overview
The compound features a thiazolidinone core, characterized by a thiazolidine ring with a thione functional group. The presence of a pyrazole moiety further enhances its pharmacological potential. The structural modifications in the phenyl and pyrazole rings contribute to its biological efficacy.
1. Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. For instance, compounds similar to (5Z)-5-{...} have been evaluated for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The synthesized derivatives demonstrated noteworthy zones of inhibition, indicating potent antibacterial effects. In one study, thiazolidinone derivatives exhibited inhibition percentages ranging from 53.84% to 91.66% against E. coli and S. aureus, respectively .
| Compound | Zone of Inhibition (mm) | Activity Index (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 26 | 88.46 |
| Unsubstituted derivative | 15 | 53.84 |
2. Anticancer Activity
Recent literature highlights the anticancer potential of thiazolidinone derivatives, including those with pyrazole substituents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that specific derivatives can reduce TNF-α levels by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study 1: Synthesis and Evaluation of Pyrazole-Thiazolidinone Derivatives
A recent study synthesized a series of pyrazole-thiazolidinone derivatives and evaluated their biological activities. Among these, one derivative showed promising antimicrobial activity with an IC50 value of 0.07 µM against EGFR, highlighting its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazolidinones has revealed that modifications at specific positions significantly influence biological activity. For instance, substituents on the phenyl ring can enhance antimicrobial efficacy and cytotoxicity against cancer cells .
Q & A
Q. What are the key considerations for synthesizing (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-(2-methylpropoxy)benzaldehyde) with a pyrazole precursor under acidic conditions to form the Schiff base intermediate .
- Step 2 : Cyclization with thiosemicarbazide or thiourea derivatives to form the thiazolidinone ring. Refluxing in ethanol or methanol with a catalyst (e.g., sodium acetate) is critical for ring closure .
- Purification : Recrystallization from DMF-ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the Z-isomer .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify the Z-configuration of the methylidene group (δ ~7.8–8.2 ppm for the olefinic proton) and substitution patterns on aromatic rings .
- FT-IR : Confirm the presence of thioxo (C=S) at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages to confirm purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiazolidinone core?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, acetic acid) enhance cyclization efficiency compared to ethanol .
- Catalysis : Additives like piperidine or acetic acid can accelerate Schiff base formation and reduce side products .
- Temperature Control : Reflux at 80–100°C for 2–4 hours balances reaction rate and thermal decomposition .
- Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation and adjust stoichiometry dynamically .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for cytotoxicity, Mycobacterium tuberculosis H37Rv for antimicrobial tests) and protocols (e.g., MIC values) across studies .
- Structural Analog Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups on the phenyl ring) to identify activity trends .
- Mechanistic Studies : Use fluorescence-based assays (e.g., DNA intercalation) or enzyme inhibition tests (e.g., thymidylate synthase) to clarify primary targets .
Q. What computational strategies are effective for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., EGFR or tubulin) using crystal structures from the PDB .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can regioselectivity challenges in substitution reactions (e.g., iodine vs. hydroxy groups) be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl for -OH) to steer electrophilic substitution to the iodine-bearing phenyl ring .
- Metal Catalysis : Use Pd-mediated cross-coupling (Suzuki or Ullmann) for selective C–X bond formation .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired regioisomers .
Q. What strategies mitigate purification challenges caused by byproducts or isomerization?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate Z/E isomers .
- Crystallization : Optimize solvent polarity (e.g., DMF-water mixtures) to selectively precipitate the target compound .
- Chelation : Add EDTA to metal-contaminated batches to prevent catalytic decomposition during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
